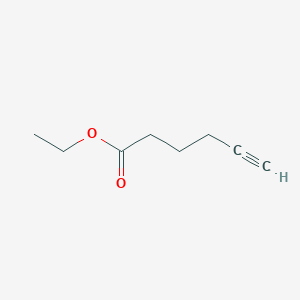
Ethyl Hex-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Hex-5-ynoate, also known as ethyl 5-hexynoate, is an organic compound with the molecular formula C8H12O2. It is an ester derived from 5-Hexynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its structure, making it an alkynoic ester. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl Hex-5-ynoate can be synthesized through the esterification of 5-Hexynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps, such as distillation, to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Hex-5-ynoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-Hexynoic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, 5-Hexyn-1-ol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 5-Hexynoic acid and ethanol.
Reduction: 5-Hexyn-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl Hex-5-ynoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.
Material Science: It is used in the preparation of functionalized materials and polymers.
Biological Studies: The ester is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl Hex-5-ynoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 5-Hexynoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexynoic acid methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
5,6-Dicarba-closo-dodecaboranyl hexynoic acid: Contains a boron cluster in its structure.
5,8,11-Dodecatriynoic acid: Contains multiple triple bonds in its structure.
5-Isocyanato-1-pentyne: Contains an isocyanate group instead of an ester group.
Uniqueness
Ethyl Hex-5-ynoate is unique due to its specific ester functional group and the presence of a triple bond, which imparts distinct reactivity and properties. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from similar compounds.
Propriétés
IUPAC Name |
ethyl hex-5-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h1H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBTXGFDAVUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108545-38-6 |
Source


|
| Record name | ethyl hex-5-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B2434775.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime](/img/structure/B2434782.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)
![(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-[3-(3-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B2434787.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2434794.png)
![N-[1-(2-Chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2434797.png)
